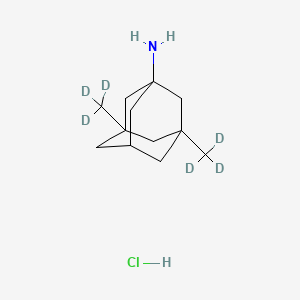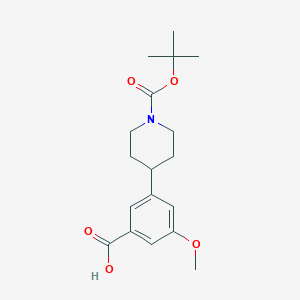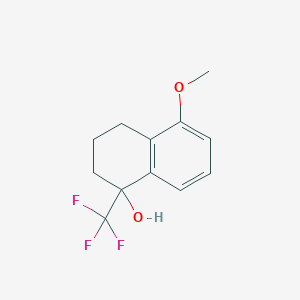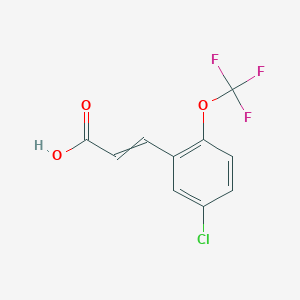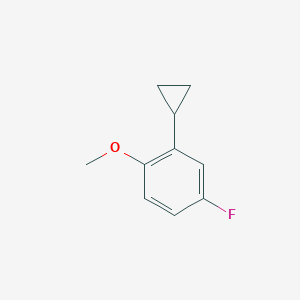
2-Cyclopropyl-4-fluoroanisole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropyl-4-fluoroanisole is an organic compound with the molecular formula C10H11FO It is characterized by a cyclopropyl group attached to the second carbon of a benzene ring, a fluorine atom at the fourth position, and a methoxy group at the first position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-4-fluoroanisole typically involves the cyclopropanation of a suitable precursor followed by fluorination and methoxylation. One common method is the cyclopropanation of 4-fluoroanisole using a cyclopropyl halide in the presence of a strong base. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium or copper complexes .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Cyclopropyl-4-fluoroanisole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into cyclopropyl-substituted phenols or alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in hydrogenation reactions.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents
Major Products: The major products formed from these reactions include cyclopropyl-substituted phenols, ketones, and carboxylic acids, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Cyclopropyl-4-fluoroanisole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 2-Cyclopropyl-4-fluoroanisole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
4-Fluoroanisole: Similar structure but lacks the cyclopropyl group.
2-Cyclopropyl-4-fluorophenol: Similar structure but with a hydroxyl group instead of a methoxy group.
2-Cyclopropyl-4-fluorobenzaldehyde: Similar structure but with an aldehyde group instead of a methoxy group.
Uniqueness: 2-Cyclopropyl-4-fluoroanisole is unique due to the presence of both a cyclopropyl group and a methoxy group on the benzene ring, which imparts distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C10H11FO |
|---|---|
Poids moléculaire |
166.19 g/mol |
Nom IUPAC |
2-cyclopropyl-4-fluoro-1-methoxybenzene |
InChI |
InChI=1S/C10H11FO/c1-12-10-5-4-8(11)6-9(10)7-2-3-7/h4-7H,2-3H2,1H3 |
Clé InChI |
TZDWROFXKCYZSI-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)F)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] heptadecanoate](/img/structure/B13718110.png)
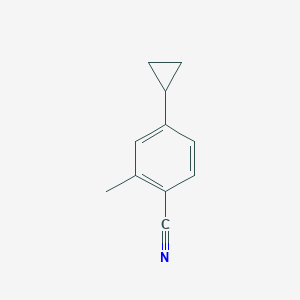
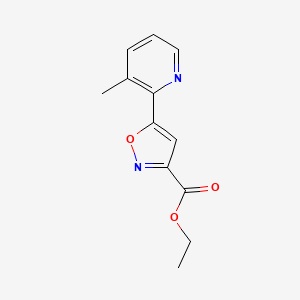
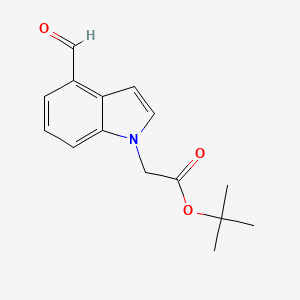
![1-[1-(2,6-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13718122.png)
![1-Boc-4-[4-[(trimethylsilyl)ethynyl]-1-pyrazolyl]piperidine](/img/structure/B13718129.png)
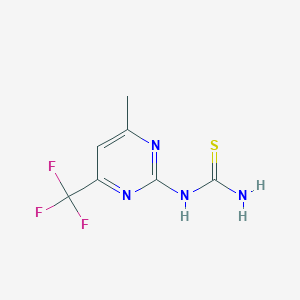
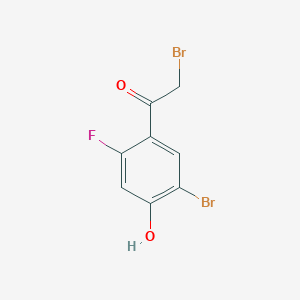
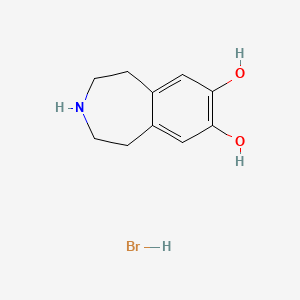
![(6-(Benzyloxy)-1-(cyclopropylmethyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13718144.png)
